molecular formula C9H9ClF3N3 B1393137 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine CAS No. 1189872-15-8

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine

Cat. No.: B1393137
CAS No.: 1189872-15-8
M. Wt: 251.63 g/mol
InChI Key: YKFALRODPJFKTJ-UHFFFAOYSA-N
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Description

“4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a pyrrolidin-1-yl group attached to the 6-position and a trifluoromethyl group attached to the 2-position of the pyrimidine ring. The 4-position of the ring is substituted with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar trifluoromethyl group and the potentially basic pyrrolidine nitrogen could influence its solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine and related compounds have been studied for their applications in chemical synthesis and functionalization. For instance, 5-pyrimidyllithium species, which are stable when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, have been used to produce carboxylic acids from related pyrimidine compounds. These reactions show the potential of such compounds in organic synthesis and functional group transformations (Schlosser, Lefebvre, & Ondi, 2006).

Synthesis of Heterocyclic Compounds

This compound has been explored in the synthesis of various heterocyclic compounds. For example, reactions involving 4-(pyrrolidin-1-yl)pyridine and other related compounds have been studied to form betainic pyrimidinaminides and other heterocyclic structures, which are important in the field of medicinal chemistry and material science (Schmidt, 2002).

Biological Activity Studies

Studies have also focused on the biological activity of derivatives of this compound. For instance, derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl have been synthesized and screened for biological activities, revealing potential plant growth stimulating effects (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Applications in Nonlinear Optics

Compounds containing the pyrimidine ring, like this compound, have shown promise in applications like nonlinear optics (NLO). The heterocyclic aromatic compounds, due to their unique electronic properties, have been explored for their potential in NLO fields, which are crucial for advanced optical technologies (Hussain et al., 2020).

Properties

IUPAC Name

4-chloro-6-pyrrolidin-1-yl-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3/c10-6-5-7(16-3-1-2-4-16)15-8(14-6)9(11,12)13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFALRODPJFKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674274
Record name 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189872-15-8
Record name 4-Chloro-6-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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